molecular formula C9H12N2O3 B14605296 N-[(2-Amino-4,5-dimethoxyphenyl)methylidene]hydroxylamine CAS No. 58522-75-1

N-[(2-Amino-4,5-dimethoxyphenyl)methylidene]hydroxylamine

Cat. No.: B14605296
CAS No.: 58522-75-1
M. Wt: 196.20 g/mol
InChI Key: JVQSAUDQXWNVLH-UHFFFAOYSA-N
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Description

N-[(2-Amino-4,5-dimethoxyphenyl)methylidene]hydroxylamine is an organic compound with the molecular formula C9H12N2O3 It is known for its unique structure, which includes an amino group and two methoxy groups attached to a benzene ring, along with a hydroxylamine functional group

Properties

CAS No.

58522-75-1

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

N-[(2-amino-4,5-dimethoxyphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C9H12N2O3/c1-13-8-3-6(5-11-12)7(10)4-9(8)14-2/h3-5,12H,10H2,1-2H3

InChI Key

JVQSAUDQXWNVLH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C=NO)N)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Amino-4,5-dimethoxyphenyl)methylidene]hydroxylamine typically involves the condensation of 2-amino-4,5-dimethoxybenzaldehyde with hydroxylamine hydrochloride. The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Amino-4,5-dimethoxyphenyl)methylidene]hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions include nitroso compounds, nitro compounds, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

N-[(2-Amino-4,5-dimethoxyphenyl)methylidene]hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2-Amino-4,5-dimethoxyphenyl)methylidene]hydroxylamine involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their structure and function. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-[(2,5-Dimethoxyphenyl)methylidene]hydroxylamine
  • 2-Amino-4,5-dimethoxybenzoic acid
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

N-[(2-Amino-4,5-dimethoxyphenyl)methylidene]hydroxylamine is unique due to the presence of both amino and methoxy groups on the benzene ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

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